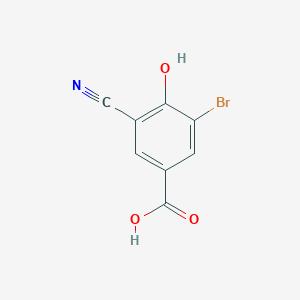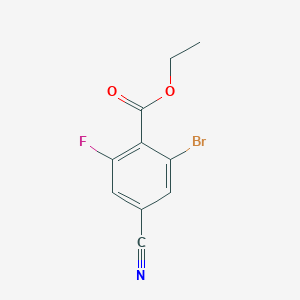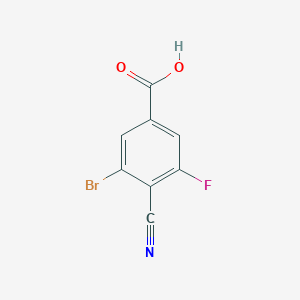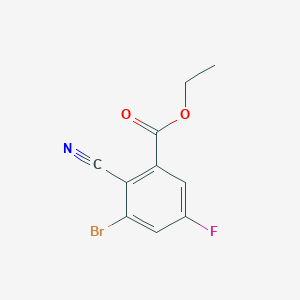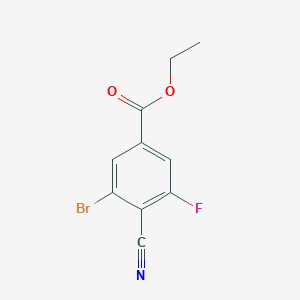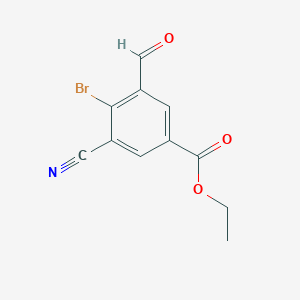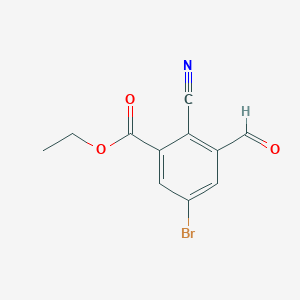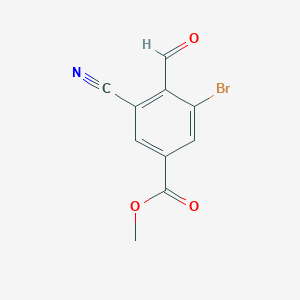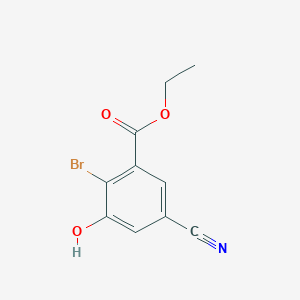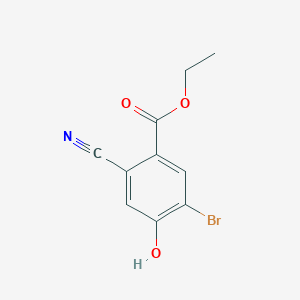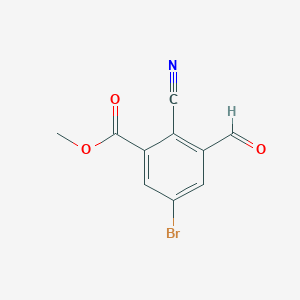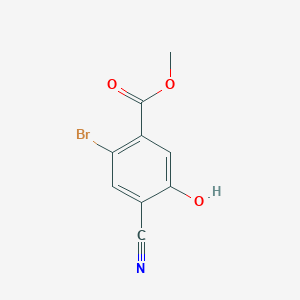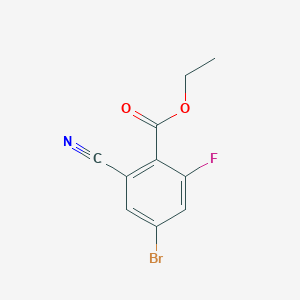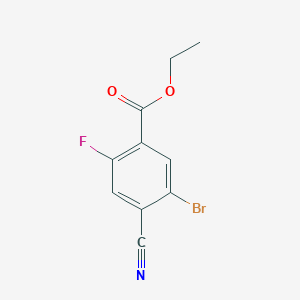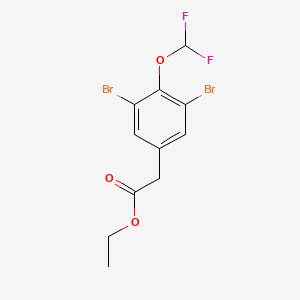
Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate
Vue d'ensemble
Description
Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C11H10Br2F2O3 and a molecular weight of 388.00 g/mol . This compound is known for its unique structural features, including the presence of bromine and fluorine atoms, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding debrominated or defluorinated products using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the phenyl ring or the ethyl ester group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bromine, fluorinating agents, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism by which Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate exerts its effects is primarily through its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or disruption of protein-protein interactions, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate can be compared with other similar compounds, such as:
Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate: Similar in structure but with different bromine substitution patterns, leading to variations in reactivity and biological activity.
Ethyl 3,5-dibromo-4-(trifluoromethoxy)phenylacetate: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
ethyl 2-[3,5-dibromo-4-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)5-6-3-7(12)10(8(13)4-6)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNCPPIOZSEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


